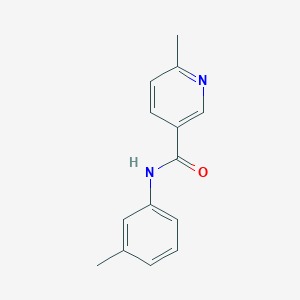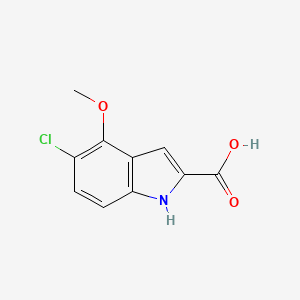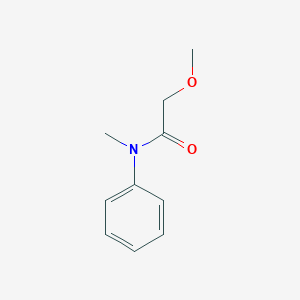
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Vue d'ensemble
Description
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as CQ, and it is a synthetic derivative of quinoline.
Mécanisme D'action
The mechanism of action of CQ is not fully understood. However, it has been suggested that CQ may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CQ has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Biochemical and Physiological Effects
CQ has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which may contribute to its antitumor effects. CQ has also been shown to inhibit the activity of heme polymerase, which is involved in the detoxification of heme in malaria parasites.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CQ in lab experiments is its ability to selectively target cancer cells and malaria parasites. However, CQ has also been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the mechanism of action of CQ is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of CQ. One potential direction is the development of new derivatives of CQ with improved selectivity and potency. Another direction is the investigation of the mechanism of action of CQ, which may lead to the development of new drugs for the treatment of cancer and malaria. Additionally, the use of CQ as a fluorescent probe for the detection of zinc ions in biological systems may have applications in the field of bioimaging.
Applications De Recherche Scientifique
CQ has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antimalarial, and anti-inflammatory properties. CQ has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMRVLOGGJBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)

![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)
![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)
